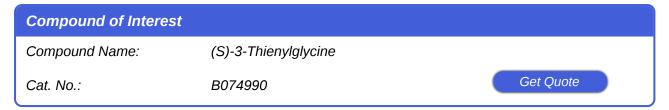


(S)-3-Thienylglycine (CAS: 1194-87-2): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and medicinal chemistry. Its unique structural features, incorporating a thiophene ring, make it a valuable chiral building block for the synthesis of novel pharmaceutical compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, biological activity, and safety profile of **(S)-3-Thienylglycine**, supported by experimental data and methodologies to facilitate further research and development.

Chemical and Physical Properties

(S)-3-Thienylglycine, also known as L-2-(3-Thienyl)glycine, is a white crystalline powder. Its fundamental properties are summarized in the table below.



Property	Value	
CAS Number	1194-87-2	
Molecular Formula	C ₆ H ₇ NO ₂ S	
Molecular Weight	157.19 g/mol	
Appearance	White to off-white powder	
Melting Point	240 °C (decomposes)	
Purity	≥98%	
Solubility	Soluble in water	
SMILES	NINVALID-LINKc1ccsc1	
InChI Key	BVGBBSAQOQTNGF-YFKPBYRVSA-N	

Synthesis and Manufacturing

The enantioselective synthesis of **(S)-3-Thienylglycine** is crucial for its application in pharmaceuticals, where stereochemistry plays a critical role in biological activity. While various methods for the asymmetric synthesis of α -amino acids have been developed, chemoenzymatic and biocatalytic routes are often favored for their high stereoselectivity and environmentally friendly reaction conditions.

Experimental Protocol: Chemoenzymatic Synthesis

A common approach involves the Strecker synthesis to produce a racemic mixture of 3-thienylglycinonitrile, followed by an enzymatic resolution.

Step 1: Synthesis of racemic 3-thienylglycinonitrile

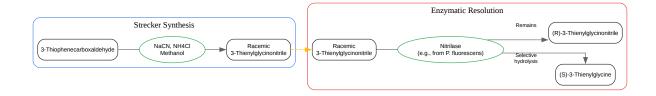
- To a stirred solution of 3-thiophenecarboxaldehyde (1 eq.) in methanol, add sodium cyanide (1.1 eq.) and ammonium chloride (1.2 eq.).
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic 3-thienylglycinonitrile.

Step 2: Enzymatic resolution of (±)-3-thienylglycinonitrile

- Prepare a phosphate buffer solution (pH 8.0) and add the racemic 3-thienylglycinonitrile.
- Introduce a nitrilase enzyme (e.g., from Pseudomonas fluorescens) to the mixture.
- Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. The
 enzyme will selectively hydrolyze the (S)-nitrile to (S)-3-Thienylglycine.
- Monitor the reaction for the formation of the amino acid and the remaining (R)-nitrile.
- Once the desired conversion is achieved, acidify the reaction mixture to precipitate the (S)-3-Thienylglycine.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield the enantiomerically pure product.



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Chemoenzymatic synthesis workflow for **(S)-3-Thienylglycine**.

Biological Activity and Mechanism of Action



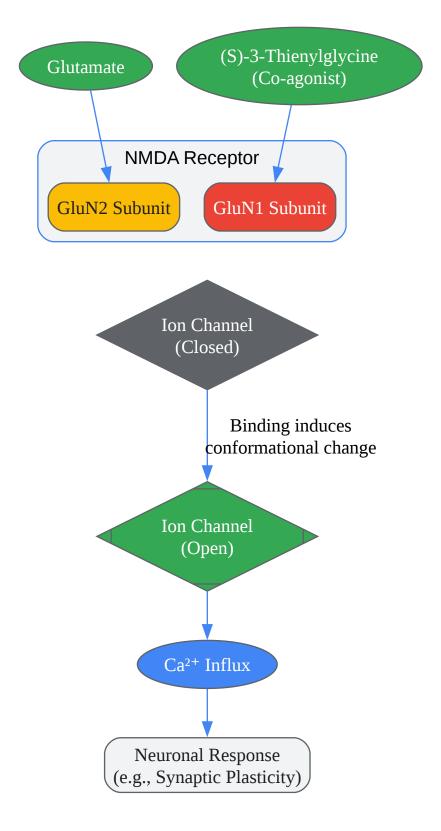
(S)-3-Thienylglycine's biological effects are primarily attributed to its interaction with amino acid neurotransmitter systems in the central nervous system (CNS) and its influence on plant growth regulation.

Neurological Activity

In the CNS, the amino acid glycine acts as both an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[1] **(S)-3-Thienylglycine**, as a structural analog of glycine, is hypothesized to interact with these systems.

- Glycine Receptors (GlyRs): These are strychnine-sensitive chloride channels. While direct binding data for (S)-3-Thienylglycine is limited, related compounds have shown affinity for these receptors.[2]
- NMDA Receptors: Glycine acts as a mandatory co-agonist at the GluN1 subunit of NMDA receptors, facilitating their activation by glutamate. Studies on related thienyl-containing compounds have demonstrated potent agonist activity at the NMDA receptor glycine site.[3] This suggests that (S)-3-Thienylglycine may modulate glutamatergic neurotransmission, a pathway fundamental to learning, memory, and synaptic plasticity.[1][4]





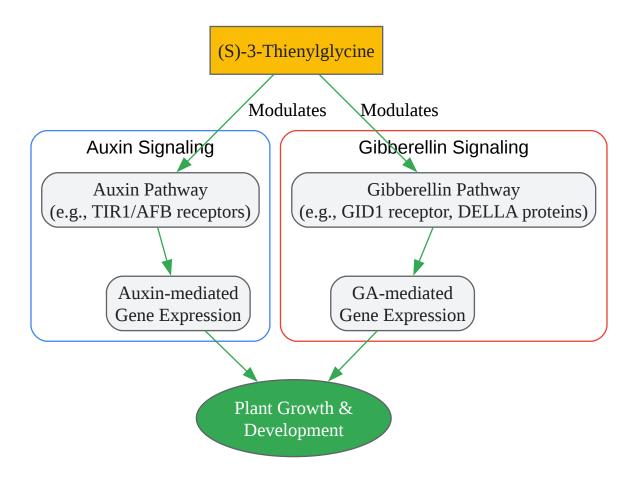
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Proposed mechanism of **(S)-3-Thienylglycine** at the NMDA receptor.



Plant Growth Regulation

(S)-3-Thienylglycine has also been investigated for its role as a plant growth regulator. Its effects are likely mediated through interactions with the signaling pathways of key phytohormones such as auxins and gibberellins, which are central to processes like cell elongation, division, and differentiation.[5][6]



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Hypothesized interaction of **(S)-3-Thienylglycine** with plant hormone signaling.

Spectroscopic Data

Characterization of **(S)-3-Thienylglycine** is routinely performed using various spectroscopic techniques.



Technique	Observed Peaks / Data	
¹ H NMR	Data for the related compound glycine shows characteristic peaks for the α-proton and the amine protons.[7] For (S)-3-Thienylglycine, signals corresponding to the thienyl ring protons would also be present.	
¹³ C NMR	Glycine exhibits resonances for the α -carbon and the carboxyl carbon.[8] The spectrum of (S)-3-Thienylglycine would additionally show peaks for the carbons of the thiophene ring.	
FTIR (cm ⁻¹)	Expected characteristic peaks include N-H stretching (amine), C=O stretching (carboxylic acid), C-H stretching (aromatic and aliphatic), and C-S stretching (thiophene).[9][10]	
Mass Spec.	The fragmentation pattern would likely show a molecular ion peak and characteristic fragments resulting from the loss of the carboxyl group and fragmentation of the thiophene ring.[11][12]	

Toxicological Profile

The safety and toxicological profile of **(S)-3-Thienylglycine** is an important consideration for its potential therapeutic applications. While specific comprehensive toxicity studies on this compound are not widely published, data on the parent amino acid, glycine, can provide some initial insights.

- Acute Oral Toxicity: For glycine, the LD₅₀ in rats is reported to be 7930 mg/kg, and in mice, it is 4920 mg/kg, indicating low acute toxicity.[13]
- General Safety: (S)-3-Thienylglycine should be handled in accordance with standard laboratory safety procedures. It may cause mild skin and eye irritation.[14]



Parameter	Value	Species
LD50 (Oral)	7930 mg/kg (for glycine)	Rat
LD ₅₀ (Oral)	4920 mg/kg (for glycine)	Mouse

Conclusion

(S)-3-Thienylglycine is a versatile chiral molecule with significant potential in drug discovery and agricultural applications. Its ability to modulate key neurological pathways, particularly the NMDA receptor system, makes it a compound of interest for the development of novel therapeutics for neurological disorders. Further research into its specific receptor binding affinities, in vivo efficacy, and comprehensive toxicological profile is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance the understanding and application of this promising compound.

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